

Spectroscopic Characterization of 4'-Ethoxy-2'-hydroxyacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Ethoxy-2-hydroxyphenyl)ethanone

Cat. No.: B1305585

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This technical guide provides an in-depth analysis of the spectroscopic data for 4'-Ethoxy-2'-hydroxyacetophenone (CAS No: 37470-42-1), a valuable intermediate in organic synthesis. As direct spectral data for this specific compound is not readily available in public databases, this guide leverages established principles of spectroscopy and data from structurally analogous compounds to present a robust, predictive analysis. This approach, rooted in decades of field experience, allows researchers to confidently identify and characterize this molecule.

The structural framework for our analysis is built upon well-characterized, related molecules, primarily 2'-hydroxyacetophenone and 4'-ethoxyacetophenone. The interplay of the ortho-hydroxyl and para-ethoxy substituents creates a unique electronic environment, which is reflected in the spectral data. This guide will dissect these influences to provide a comprehensive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Profile:

- IUPAC Name: 1-(2-hydroxy-4-ethoxyphenyl)ethanone
- Molecular Formula: C₁₀H₁₂O₃
- Molecular Weight: 180.20 g/mol
- Structure:

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For 4'-Ethoxy-2'-hydroxyacetophenone, the key is to understand the influence of the three distinct substituent groups—hydroxyl (-OH), acetyl (-COCH₃), and ethoxy (-OCH₂CH₃)—on the chemical shifts and coupling patterns of the aromatic protons and carbons.

The intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen is a critical feature. This interaction deshields the hydroxyl proton significantly, shifting it far downfield, and influences the chemical shift of the adjacent aromatic proton.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton NMR chemical shifts, multiplicities, and assignments for 4'-Ethoxy-2'-hydroxyacetophenone, typically recorded in a solvent like deuteriochloroform (CDCl₃).

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~12.5	Singlet	1H	-OH (2')	Strong deshielding due to intramolecular H-bonding with the carbonyl oxygen.
~7.65	Doublet	1H	H-6'	Ortho to the electron-withdrawing carbonyl group, causing a downfield shift.
~6.45	Doublet of doublets	1H	H-5'	Ortho to the electron-donating ethoxy group (shielding) and meta to the carbonyl group.
~6.40	Doublet	1H	H-3'	Ortho to both electron-donating hydroxyl and ethoxy groups, resulting in significant shielding.
4.08	Quartet	2H	-OCH ₂ CH ₃	Methylene protons adjacent to an oxygen atom and coupled to the methyl protons.

2.55	Singlet	3H	-COCH ₃	Protons of the acetyl methyl group, deshielded by the adjacent carbonyl.
1.42	Triplet	3H	-OCH ₂ CH ₃	Methyl protons of the ethoxy group, coupled to the methylene protons.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides insight into the electronic environment of each carbon atom in the molecule.

Chemical Shift (δ , ppm)	Carbon Assignment	Rationale
~203.0	C=O	Typical chemical shift for a ketone carbonyl carbon.
~165.5	C-4'	Aromatic carbon attached to the strongly electron-donating ethoxy group.
~163.0	C-2'	Aromatic carbon bearing the hydroxyl group, significantly deshielded.
~133.0	C-6'	Aromatic carbon deshielded by the adjacent carbonyl group.
~114.0	C-1'	Quaternary carbon ipso to the acetyl group.
~107.5	C-5'	Aromatic methine carbon shielded by the adjacent ethoxy group.
~101.0	C-3'	Aromatic methine carbon strongly shielded by two ortho oxygen substituents.
63.8	-OCH ₂ CH ₃	Methylene carbon of the ethoxy group.
26.5	-COCH ₃	Acetyl methyl carbon.
14.6	-OCH ₂ CH ₃	Terminal methyl carbon of the ethoxy group.

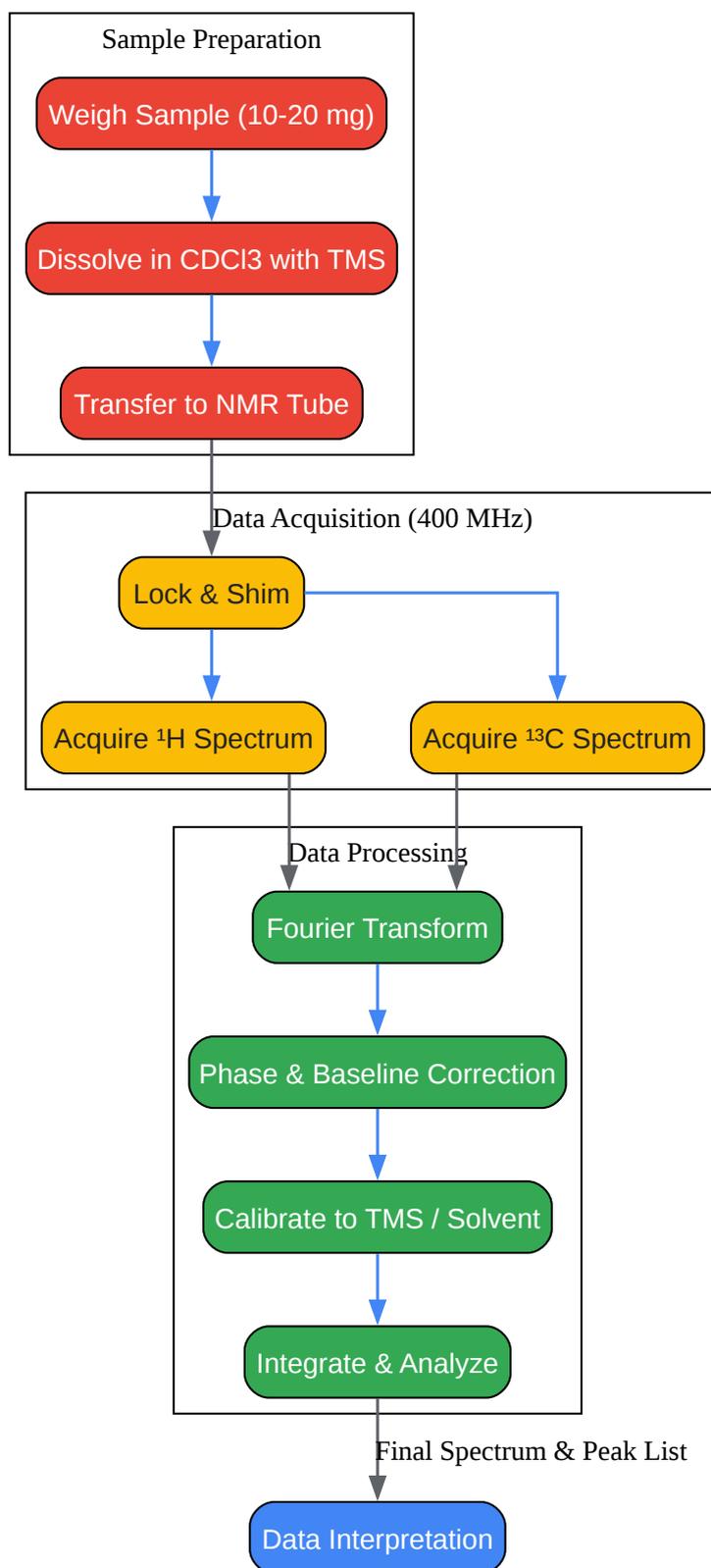
Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. This workflow is standard for the analysis of small organic molecules.

- Sample Preparation:

- Accurately weigh approximately 10-20 mg of 4'-Ethoxy-2'-hydroxyacetophenone.
- Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, referencing the TMS peak.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - Acquire the ^{13}C NMR spectrum, often using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to determine carbon types (CH , CH_2 , CH_3). This typically requires a larger number of scans.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum and perform baseline correction.
 - Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum by referencing the CDCl_3 solvent peak ($\delta \approx 77.16$ ppm)[1].
 - Integrate the peaks in the ^1H spectrum to determine proton ratios.

Workflow Diagram: NMR Analysis



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Caption: Workflow for NMR spectroscopic analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

The key functional groups in 4'-Ethoxy-2'-hydroxyacetophenone—hydroxyl, carbonyl, ether, and the aromatic ring—give rise to characteristic absorption bands.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group
3200–2800 (Broad)	O-H stretch	Broad, Medium	Phenolic -OH (H-bonded)
3080–3010	C-H stretch	Medium	Aromatic C-H
2980–2850	C-H stretch	Medium	Aliphatic C-H (ethoxy, methyl)
~1645	C=O stretch	Strong	Ketone (conjugated & H-bonded)
1600, 1580, 1480	C=C stretch	Medium-Strong	Aromatic ring
~1260	C-O stretch	Strong	Aryl-O (ether)
~1120	C-O stretch	Strong	Alkyl-O (ether)
~830	C-H bend	Strong	Aromatic (out-of-plane)

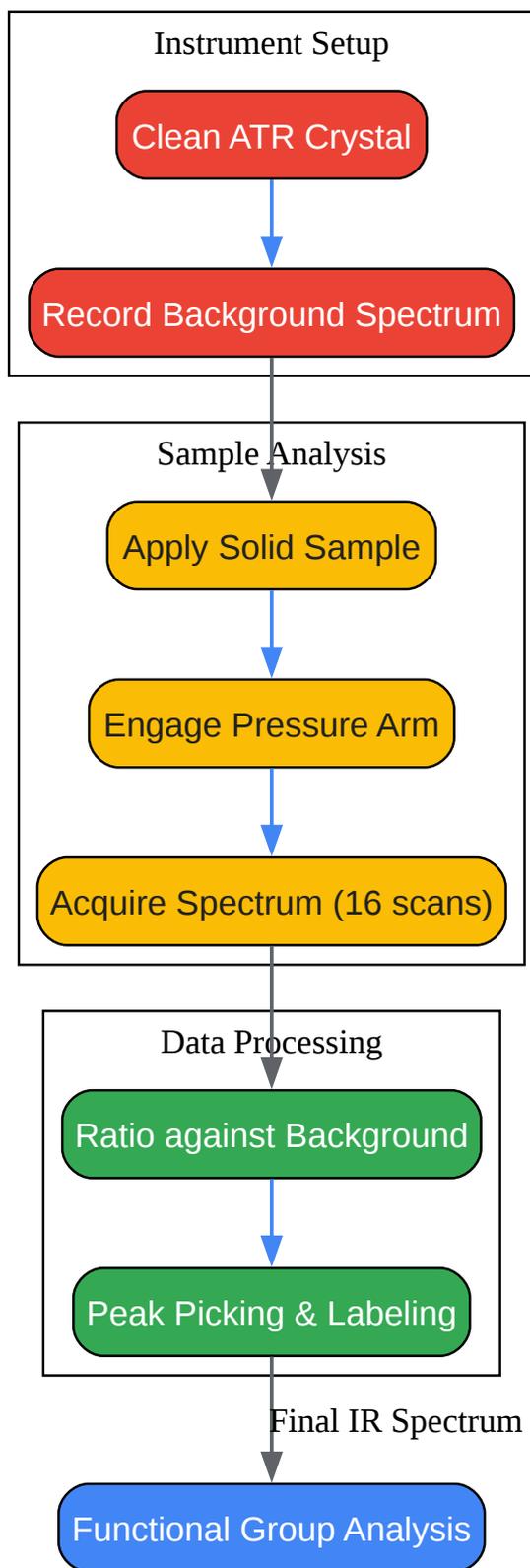
Causality Behind Experimental Choices: The position of the carbonyl (C=O) stretch is particularly informative. In a simple aliphatic ketone, this band appears around 1715 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency. The presence of the intramolecular hydrogen bond in the 2'-hydroxy position further lowers the C=O stretching frequency to a predicted value of ~1645 cm⁻¹, a key diagnostic feature for this structural motif[2].

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Attenuated Total Reflectance (ATR) is a modern, field-proven technique that requires minimal sample preparation.

- Instrument Preparation:
 - Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the clean, empty crystal. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove atmospheric (CO_2 , H_2O) and instrument-related absorptions.
- Sample Analysis:
 - Place a small amount of the solid 4'-Ethoxy-2'-hydroxyacetophenone sample directly onto the ATR crystal.
 - Lower the press arm to ensure firm and even contact between the sample and the crystal.
 - Acquire the sample spectrum, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

Workflow Diagram: IR Analysis



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Caption: Workflow for ATR-IR spectroscopic analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragments.

Predicted Mass Spectrometry Data

The fragmentation pattern is a molecular fingerprint. The highest mass peak (if observed) corresponds to the molecular ion ($M^{+\bullet}$).

m/z (mass/charge)	Predicted Relative Intensity	Ion Identity	Fragmentation Pathway
180	Medium	$[M]^{+\bullet}$	Molecular Ion
165	High	$[M - CH_3]^+$	Loss of the acetyl methyl group (α -cleavage)
152	Medium	$[M - C_2H_4]^{+\bullet}$	McLafferty-type rearrangement from the ethoxy group
137	High	$[M - COCH_3]^+$	Loss of the entire acetyl group
121	Medium	$[M - C_2H_5 - CO]^+$	Subsequent loss of CO from a fragment
109	Medium	$[C_6H_5O_2]^+$	Fragment containing the aromatic ring and two oxygens

Expertise in Fragmentation: The most favorable cleavage in acetophenones is typically the α -cleavage next to the carbonyl group. Therefore, the loss of the methyl radical (CH_3^\bullet , mass 15) to give a stable acylium ion at m/z 165 is expected to be a major fragmentation pathway. The loss of the entire acetyl group (mass 43) to yield a fragment at m/z 137 is also highly probable[3].

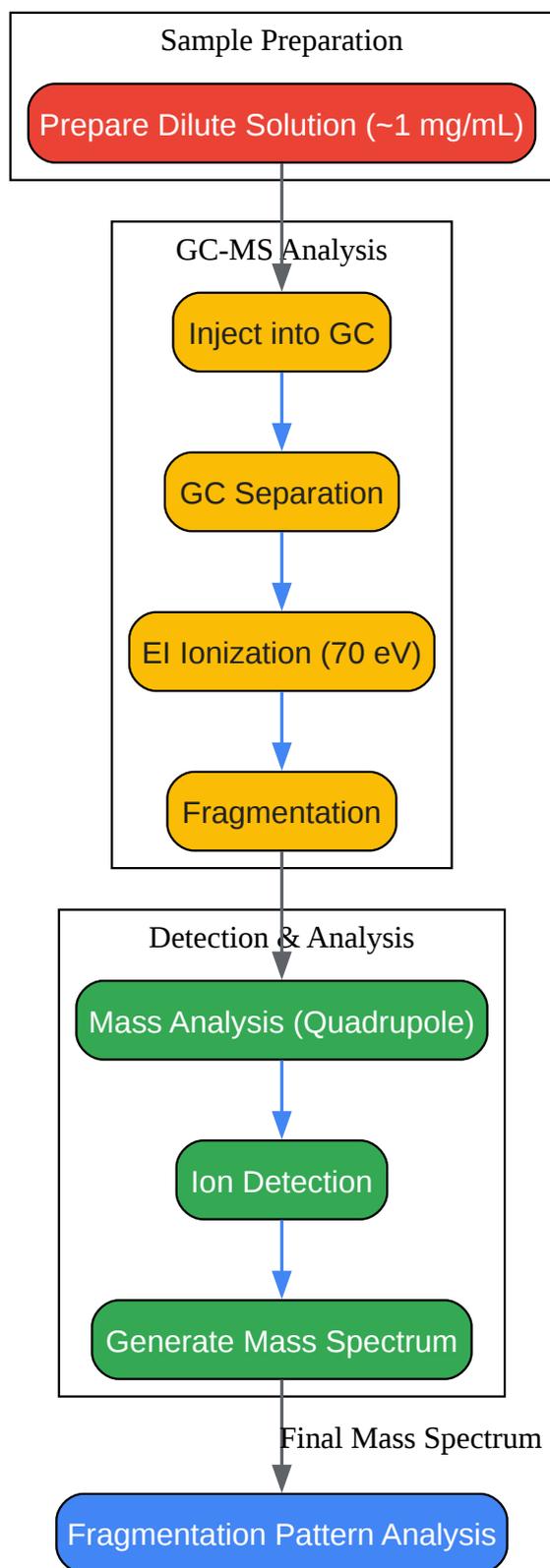
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol is standard for a gas chromatography-mass spectrometry (GC-MS) system, which is ideal for analyzing volatile, thermally stable compounds like this one.

- Sample Preparation:
 - Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- Instrument Setup (GC-MS):
 - Set the GC injector temperature (e.g., 250 °C) and a suitable column temperature program to ensure volatilization and separation.
 - The MS ion source is typically maintained at a high temperature (e.g., 230 °C) and under a high vacuum.
 - Set the electron energy to the standard 70 eV. This energy level is chosen because it provides reproducible fragmentation patterns, enabling comparison with library spectra.
- Data Acquisition:
 - Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
 - As the compound elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.
 - The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the ions.
- Data Analysis:
 - Examine the mass spectrum corresponding to the GC peak of the compound.
 - Identify the molecular ion peak ($M^{+\bullet}$) to confirm the molecular weight.

- Analyze the major fragment peaks and propose fragmentation pathways consistent with the known structure.

Workflow Diagram: Mass Spectrometry Analysis



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Caption: Workflow for GC-MS analysis.

Section 4: Safety & Handling

As a prudent laboratory practice, 4'-Ethoxy-2'-hydroxyacetophenone should be handled with care, assuming it shares hazards with similar aromatic ketones.

- Hazard Classifications: Based on analogous compounds, it should be treated as an eye irritant.[\[4\]](#)
- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.

References

- PubChem. p-Ethoxyacetophenone Compound Summary. National Center for Biotechnology Information. [\[Link\]](#)
- PubChem. 2'-Hydroxyacetophenone Compound Summary. National Center for Biotechnology Information. [\[Link\]](#)
- SpectraBase. 2'-Hydroxy-4'-methoxyacetophenone. [\[Link\]](#)
- NIST Chemistry WebBook. Acetophenone, 4'-hydroxy-. National Institute of Standards and Technology. [\[Link\]](#)
- The Royal Society of Chemistry. Supporting Information for Organic & Biomolecular Chemistry. [\[Link\]](#)
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [\[Link\]](#)
- PubChem. 4'-Hydroxyacetophenone Compound Summary. National Center for Biotechnology Information. [\[Link\]](#)
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*, 62(21), 7512–

7515. [[Link](#)]

- Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 31-36. [[Link](#)]

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Sources

- 1. 2'-Hydroxyacetophenone | C₈H₈O₂ | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetophenone, 4'-hydroxy- [webbook.nist.gov]
- 3. 4'-Hydroxyacetophenone(99-93-4) 1H NMR spectrum [chemicalbook.com]
- 4. 4 -Ethoxyacetophenone 98 1676-63-7 [sigmaaldrich.com]
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